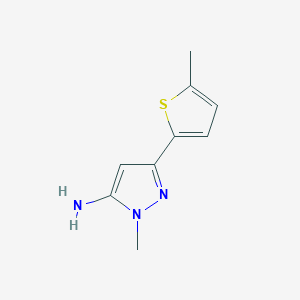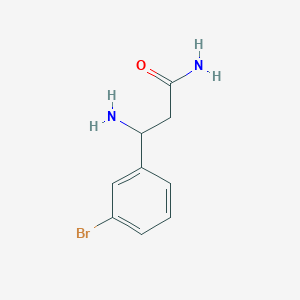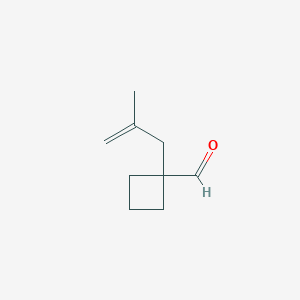
1-(2-Methylprop-2-en-1-yl)cyclobutane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylprop-2-en-1-yl)cyclobutane-1-carbaldehyde is an organic compound characterized by a cyclobutane ring substituted with a 2-methylprop-2-en-1-yl group and an aldehyde functional group. This compound is part of the cycloalkane family, which consists of cyclic hydrocarbons with unique chemical properties .
Preparation Methods
The synthesis of 1-(2-Methylprop-2-en-1-yl)cyclobutane-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of cyclobutane with 2-methylprop-2-en-1-yl bromide in the presence of a strong base, such as sodium hydride, to form the substituted cyclobutane. The resulting compound is then subjected to oxidation using reagents like pyridinium chlorochromate (PCC) to introduce the aldehyde functional group .
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Methylprop-2-en-1-yl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylprop-2-en-1-yl group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions include the corresponding carboxylic acid, primary alcohol, and substituted cyclobutane derivatives .
Scientific Research Applications
1-(2-Methylprop-2-en-1-yl)cyclobutane-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(2-Methylprop-2-en-1-yl)cyclobutane-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the compound’s cyclobutane ring can undergo ring-opening reactions, which may further influence its biological activity .
Comparison with Similar Compounds
1-(2-Methylprop-2-en-1-yl)cyclobutane-1-carbaldehyde can be compared with other similar compounds, such as:
Cyclopentane, (2-methyl-1-propenyl)-: This compound has a similar structure but with a cyclopentane ring instead of a cyclobutane ring.
1-(prop-2-en-1-yl)cyclobutane-1-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group.
Properties
Molecular Formula |
C9H14O |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
1-(2-methylprop-2-enyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C9H14O/c1-8(2)6-9(7-10)4-3-5-9/h7H,1,3-6H2,2H3 |
InChI Key |
QPEQQWPMFNJKIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC1(CCC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol](/img/structure/B13315322.png)
amine](/img/structure/B13315327.png)
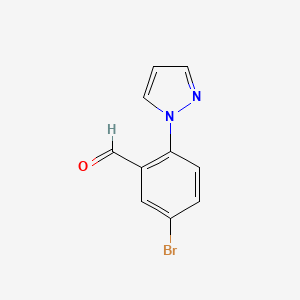
![1-[(1-Methyl-2,3-dihydro-1H-indol-5-yl)amino]propan-2-ol](/img/structure/B13315331.png)
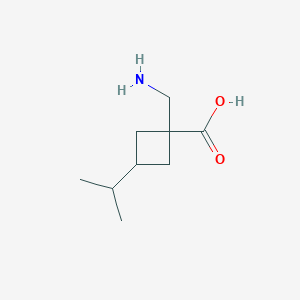
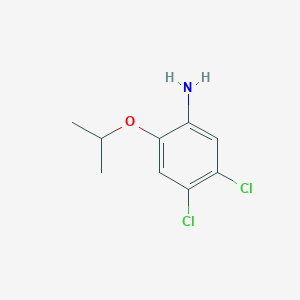
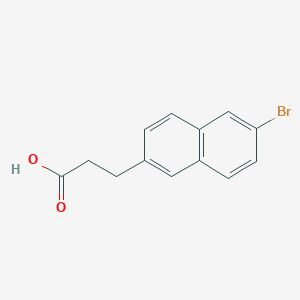
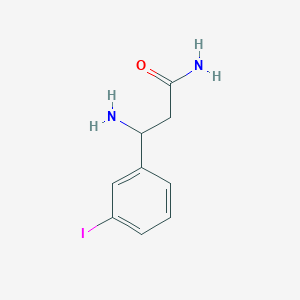


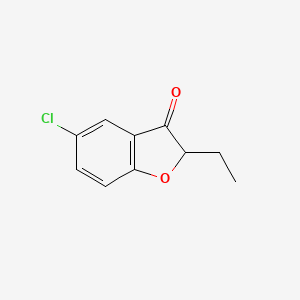
![1-[(3,3-Difluorocyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13315392.png)
